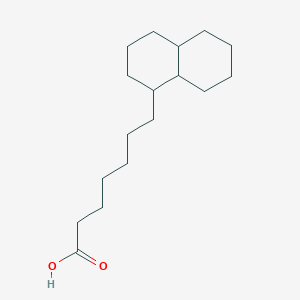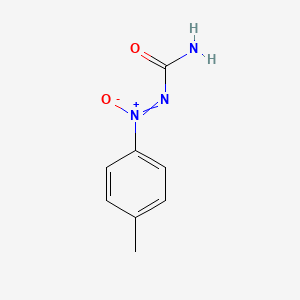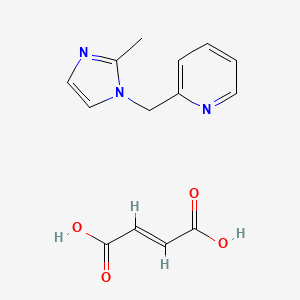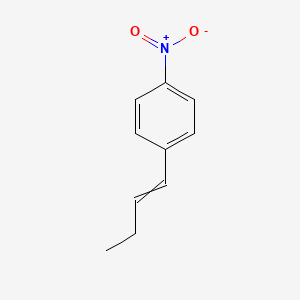![molecular formula C10H15NO5 B12527985 (2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid CAS No. 708272-65-5](/img/structure/B12527985.png)
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both amino and hydroxy functional groups, making it a versatile candidate for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable precursor with di(prop-2-en-1-yl)amine under controlled conditions to introduce the amino group. This is followed by oxidation and hydrolysis steps to introduce the hydroxy and oxo groups, respectively. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the oxo group can produce diols.
科学的研究の応用
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme mechanisms and as a substrate for biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxybutanoic acid: Lacks the oxo group, resulting in different reactivity and applications.
(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxopentanoic acid: Contains an additional carbon in the backbone, affecting its physical and chemical properties.
Uniqueness
The presence of both amino and hydroxy groups in (2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid makes it unique compared to similar compounds
特性
CAS番号 |
708272-65-5 |
|---|---|
分子式 |
C10H15NO5 |
分子量 |
229.23 g/mol |
IUPAC名 |
(2R,3R)-4-[bis(prop-2-enyl)amino]-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C10H15NO5/c1-3-5-11(6-4-2)9(14)7(12)8(13)10(15)16/h3-4,7-8,12-13H,1-2,5-6H2,(H,15,16)/t7-,8-/m1/s1 |
InChIキー |
ZFSGPQHKSXNPJF-HTQZYQBOSA-N |
異性体SMILES |
C=CCN(CC=C)C(=O)[C@@H]([C@H](C(=O)O)O)O |
正規SMILES |
C=CCN(CC=C)C(=O)C(C(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)

![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)

![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)

![Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate](/img/structure/B12527957.png)
![L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl-](/img/structure/B12527959.png)
![L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide](/img/structure/B12527966.png)
